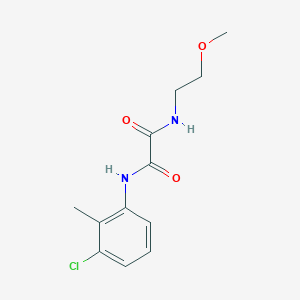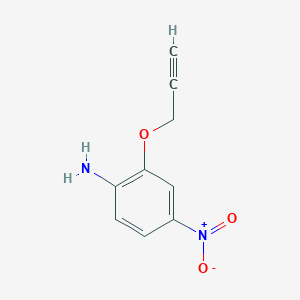
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in several neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neurological and psychiatric disorders. The mGluR5 receptor has been implicated in several neurological disorders, including Fragile X syndrome, autism spectrum disorders, and addiction. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to be an effective antagonist of mGluR5, and has been used in several studies to investigate the role of this receptor in these disorders.
In addition to its potential use in neurological and psychiatric disorders, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been studied for its potential use in cancer research. The mGluR5 receptor has been shown to be overexpressed in several types of cancer, including breast cancer and prostate cancer. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro, and has been used in several studies to investigate the role of mGluR5 in cancer.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor is involved in several physiological processes, including synaptic plasticity, learning and memory, and pain perception. The activation of mGluR5 has been implicated in several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, and addiction.
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide binds to the allosteric site of the mGluR5 receptor, which is a site that is distinct from the orthosteric site where glutamate binds. This binding results in the inhibition of mGluR5 signaling, which has been shown to be effective in several studies investigating the role of this receptor in various disorders.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide inhibits the activation of mGluR5 by glutamate, and reduces the downstream signaling pathways that are activated by this receptor. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is effective in reducing the symptoms of several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to investigate the role of this receptor in various disorders without affecting other receptors that may be involved in the same physiological processes.
One of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its potential for off-target effects. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is selective for the mGluR5 receptor, it may still bind to other receptors or proteins that have a similar structure or binding site. This could result in unintended effects that could confound the results of the experiment.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential use in scientific research. One area of research is in the development of more selective and potent mGluR5 antagonists. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is effective in inhibiting mGluR5 signaling, it may not be the most potent or selective antagonist available.
Another area of research is in the investigation of the downstream signaling pathways that are affected by mGluR5 inhibition. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the downstream signaling pathways that are activated by mGluR5, the exact mechanisms by which this occurs are not fully understood.
Finally, there is a need for more in vivo studies to investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of various disorders. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has shown promise in reducing the symptoms of several neurological and psychiatric disorders, more studies are needed to determine its efficacy and safety in vivo.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential use in various scientific research applications. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to be effective in inhibiting mGluR5 signaling, and has been used in several studies to investigate the role of this receptor in neurological and psychiatric disorders, as well as cancer. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for use in lab experiments, there are also limitations that need to be considered. Finally, there are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide involves the reaction of 3-chloro-2-methylbenzylamine with 2-(2-methoxyethoxy)acetic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then treated with ethylenediamine to yield N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide. The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-9(13)4-3-5-10(8)15-12(17)11(16)14-6-7-18-2/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFLZMGXZHNSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5087849.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)